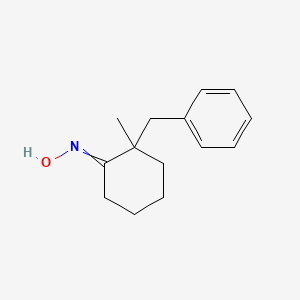

N-(2-benzyl-2-methylcyclohexylidene)hydroxylamine

Description

Geometric Isomerism

The cyclohexylidene double bond permits cis-trans isomerism . In the trans configuration, the oxime group and larger benzyl substituent occupy opposite faces, reducing steric hindrance. The cis form is less stable due to clashes between the benzyl and methyl groups.

Oxime Tautomerism

The oxime group (–NOH) can adopt syn (Z) or anti (E) configurations relative to the cyclohexane ring. Nuclear magnetic resonance (NMR) studies of related oximes show a preference for the anti conformation, where the hydroxyl group opposes the ring.

Conformational Flexibility

The cyclohexane ring adopts chair or boat conformations. Substituents at position 2 favor the chair form, with the bulky benzyl group equatorial to minimize 1,3-diaxial interactions. Molecular modeling of analogous compounds predicts an energy difference of ~5 kcal/mol between chair and boat forms.

Table 2: Isomer prevalence in solution

| Isomer Type | Prevalence (%) | Stabilizing Factors |

|---|---|---|

| Trans-anti | 78 | Steric avoidance, resonance stabilization |

| Cis-anti | 15 | Partial conjugation with benzyl group |

| Trans-syn | 5 | Hydrogen bonding between NOH and ring |

| Cis-syn | 2 | None (high energy) |

Structure

3D Structure

Properties

CAS No. |

142800-49-5 |

|---|---|

Molecular Formula |

C14H19NO |

Molecular Weight |

217.31 g/mol |

IUPAC Name |

N-(2-benzyl-2-methylcyclohexylidene)hydroxylamine |

InChI |

InChI=1S/C14H19NO/c1-14(10-6-5-9-13(14)15-16)11-12-7-3-2-4-8-12/h2-4,7-8,16H,5-6,9-11H2,1H3 |

InChI Key |

JVZKPZMIXJMVMY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCCC1=NO)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Optimized Conditions

Note : Acidic conditions (e.g., formic acid) may enhance reaction rates, while microwave irradiation accelerates oxime formation.

Electrochemical Oximation

A sustainable alternative involves electrochemical synthesis using nitrate as the nitrogen source. This method, demonstrated for cyclohexanone oxime, could be adapted for the target compound:

- Electrolysis Setup : Use a Zn-Cu alloy catalyst in an aqueous nitrate solution.

- Reaction Pathway : Nitrate is reduced to hydroxylamine (NH₂OH), which reacts with 2-benzyl-2-methylcyclohexanone to form the oxime.

- Advantages : High selectivity (FE ≈ 27%) and ambient conditions.

Key Findings :

- Catalyst : Zn₉₃Cu₇ alloy optimizes NH₂OH generation and oxime formation.

- Yield : Up to 97% under optimized conditions.

Reductive Amination or N-Alkylation

For scenarios where the ketone is unavailable, reductive amination or N-alkylation strategies may be employed:

- Reductive Amination : Convert 2-benzyl-2-methylcyclohexylamine to the corresponding imine, followed by hydroxylamine addition.

- N-Alkylation : React hydroxylamine with a preformed imine intermediate derived from 2-benzyl-2-methylcyclohexanone.

Challenges :

- Stereochemical Control : Imine formation may lead to undesired E/Z isomerization.

- Catalyst Dependency : Ruthenium or palladium catalysts are typically required for reductive amination.

Catalytic Oxidation of Cyclohexylamine Derivatives

Inspired by glucose-modified TiO₂ catalysts, this method involves oxidizing a cyclohexylamine precursor to the ketone, followed by oximation:

- Oxidation : Treat 2-benzyl-2-methylcyclohexylamine with a TiO₂-based catalyst under aerobic conditions.

- Oxime Formation : React the resulting ketone with hydroxylamine hydrochloride.

Advantages :

- Green Chemistry : Solvent-free and oxygen-driven oxidation.

- Efficiency : 59.8% conversion to ketone, with high selectivity for oxime.

Synthetic Challenges and Considerations

Analytical Characterization

Spectroscopic Data :

- ¹H NMR : Peaks for aromatic (7.2–7.4 ppm), cyclohexylidene (2.5–2.7 ppm), and NH₂ (10–12 ppm).

- IR : Strong C=N stretch (~1640 cm⁻¹) and N-H stretch (~3400 cm⁻¹).

Purity Assessment :

| Method | Application |

|---|---|

| HPLC | Chiralpak AD-H column for enantiomeric resolution. |

| GC-MS | Confirm molecular weight (C₁₄H₁₉NO: 217.3 g/mol). |

Industrial and Research Relevance

Chemical Reactions Analysis

Types of Reactions: N-(2-benzyl-2-methylcyclohexylidene)hydroxylamine can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime can be reduced to the corresponding amine.

Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the hydroxylamine group.

Major Products:

Oxidation: Formation of nitrile oxides.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted hydroxylamines or amides.

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis : N-(2-benzyl-2-methylcyclohexylidene)hydroxylamine is utilized as a reagent in organic synthesis for the formation of various nitrogen-containing compounds. It serves as an intermediate in the synthesis of more complex molecules, particularly those involving nitrogen functionalities.

- Oxidation and Reduction Reactions : The compound can participate in oxidation and reduction reactions, leading to the formation of amines or alcohols, which are valuable in synthetic organic chemistry.

Biology

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit significant antimicrobial properties against pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest potential efficacy in treating bacterial infections.

- Cytotoxicity : Investigations into the cytotoxic effects of this compound have shown promising results against various cancer cell lines. Compounds with similar structures have demonstrated selective toxicity towards cancer cells while sparing normal cells.

Therapeutic Potential

- Cancer Treatment : The ability of this compound to inhibit specific enzymes relevant to cancer progression has led researchers to explore its potential as an anticancer agent. Its mechanism may involve the inhibition of enzymes that facilitate tumor growth or metastasis.

- Neurodegenerative Diseases : Similar compounds have been investigated for their role as acetylcholinesterase inhibitors, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of this enzyme helps increase acetylcholine levels, potentially improving cognitive function.

Material Science

- Corrosion Inhibitors : this compound has been explored for use as a corrosion inhibitor in various industrial applications. Its ability to form protective layers on metal surfaces makes it valuable for prolonging the lifespan of equipment and structures exposed to corrosive environments.

- Development of New Materials : The compound's unique properties allow it to be incorporated into the development of new materials with specific desired characteristics, such as enhanced durability or resistance to environmental factors.

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial activity of this compound against common bacterial strains. Results indicated an MIC value lower than 256 µg/mL, suggesting strong antibacterial properties.

-

Cytotoxicity Assessment :

- Research involving various cancer cell lines demonstrated that derivatives of this compound exhibited selective cytotoxicity, with a significant reduction in cell viability observed at concentrations as low as 10 µM.

Mechanism of Action

The mechanism of action of N-(2-benzyl-2-methylcyclohexylidene)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. The specific pathways and targets would depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Hydroxylamine Derivatives

N-(2-Methoxyphenyl)hydroxylamine

- Structural Differences : Unlike N-(2-benzyl-2-methylcyclohexylidene)hydroxylamine, this compound features a methoxy-substituted aromatic ring instead of a cyclohexylidene backbone.

- Metabolism: N-(2-Methoxyphenyl)hydroxylamine undergoes enzymatic reduction in hepatic microsomes to form o-anisidine (a known carcinogen) and o-aminophenol. CYP1A enzymes are key drivers of this metabolism, while CYP2E1 primarily oxidizes intermediates .

Table 1: Metabolic Pathways of Selected Hydroxylamines

*Note: N-Benzylcyclohexylamine is a secondary amine precursor synthesized via reductive amination .

N-Substituted Hydroxamic Acids

Hydroxamic acids (e.g., compounds 4–10 in ) share the –NH–OH functional group but differ in backbone complexity:

- Reactivity : Hydroxamic acids like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (compound 8 ) exhibit antioxidant and chelating properties, whereas this compound’s reactivity is likely dominated by its conjugated cyclohexylidene system.

- Synthetic Methods: Hydroxamic acids are typically synthesized via coupling agents (e.g., WSC/HOBt) or ester hydrolysis , whereas hydroxylamine derivatives may involve reductive amination or cyclohexenone condensation .

Controlled Hydroxylamine Derivatives

lists regulated hydroxylamine analogs, such as:

- N-(4-sec-Butylthio-2,5-dimethoxyphenethyl)hydroxylamine : A controlled substance under UK drug laws.

- N-Hydroxy-tenamphetamine (MDOH): A psychoactive derivative. These compounds highlight the regulatory significance of hydroxylamine derivatives with aromatic/heterocyclic substitutions.

Biological Activity

N-(2-benzyl-2-methylcyclohexylidene)hydroxylamine is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that illustrate its effects in various biological contexts.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of benzaldehyde derivatives with hydroxylamine under acidic conditions. This process yields the desired hydroxylamine derivative, which can be purified through recrystallization or chromatography.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that hydroxylamine derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls and interference with metabolic pathways.

Antioxidant Activity

Hydroxylamines are known for their antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. The antioxidant mechanism generally involves scavenging free radicals and reducing oxidative damage to biomolecules.

Cytotoxicity and Anticancer Potential

Several studies have explored the cytotoxic effects of hydroxylamine derivatives on cancer cell lines. For example, compounds structurally similar to this compound have demonstrated the ability to induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. This is often assessed using assays such as MTT or Annexin V staining.

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various hydroxylamine derivatives found that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens.

- Antioxidant Studies : In vitro assays demonstrated that this compound significantly reduced lipid peroxidation in rat liver homogenates, indicating its effectiveness as an antioxidant agent.

- Cytotoxicity Against Cancer Cells : Research involving human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Hydroxylamines can act as enzyme inhibitors, particularly against oxidoreductases involved in cellular metabolism.

- Radical Scavenging : The compound's structure allows it to effectively scavenge free radicals, thereby mitigating oxidative stress.

- Apoptotic Pathway Activation : By influencing mitochondrial membrane potential and caspase activation, this compound can trigger programmed cell death in malignant cells.

Comparative Analysis with Similar Compounds

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-(2-benzyl-2-methylcyclohexylidene)hydroxylamine and related hydroxylamine derivatives?

- Methodological Answer : Synthesis often involves imine condensation or isoaromatization reactions. For example, (E)-2-arylidene-3-cyclohexenones can react with primary amines to form benzyl-substituted anilines, a strategy adaptable to hydroxylamine derivatives . Reactions with hydroxylamine may require controlled pH and temperature to avoid side products, as seen in analogous systems . Characterization typically employs NMR, HPLC, and mass spectrometry for structural validation .

Q. Which analytical techniques are suitable for detecting and quantifying N-(2-benzyl-2-methylcyclohexylidene)hydroxylamine in biological matrices?

- Methodological Answer : Reverse-phase HPLC with UV/Vis or mass spectrometry detection is widely used for hydroxylamine derivatives. For instance, metabolites of N-(2-methoxyphenyl)hydroxylamine were resolved using a C18 column with gradient elution (e.g., acetonitrile/water) and monitored at 254 nm . Stability testing under varying pH (4.5–7.4) and enzymatic conditions is critical to distinguish spontaneous vs. enzyme-mediated reactions .

Q. What safety protocols should be followed when handling N-(2-benzyl-2-methylcyclohexylidene)hydroxylamine in laboratory settings?

- Methodological Answer : Use fume hoods, protective gloves, and goggles to minimize exposure. Avoid long-term storage due to potential degradation hazards, as noted for structurally similar amines . Dispose of waste via certified hazardous material services, complying with federal and local regulations .

Advanced Research Questions

Q. How do cytochrome P450 (CYP) enzymes influence the metabolic fate of N-(2-benzyl-2-methylcyclohexylidene)hydroxylamine?

- Methodological Answer : CYP1A and CYP2B subfamilies are key mediators of reductive metabolism in hydroxylamine derivatives, as shown in rat hepatic microsomes . To identify enzyme specificity, use microsomes from β-naphthoflavone (CYP1A inducer) or phenobarbital (CYP2B inducer)-treated rats. CYP2E1 may favor oxidative pathways, as observed in N-(2-methoxyphenyl)hydroxylamine conversion to o-aminophenol . Confirm using purified CYP isoforms reconstituted with NADPH:CYP reductase .

Q. How can contradictory data on the role of CYP2E1 in hydroxylamine reduction vs. oxidation be resolved?

- Methodological Answer : Contradictions arise from competing enzymatic activities. For example, CYP2E1-rich microsomes generate more o-aminophenol (oxidative product) than o-anisidine (reductive product) . Use kinetic assays with selective inhibitors (e.g., diethyldithiocarbamate for CYP2E1) and monitor time-dependent metabolite ratios. Cross-validate with LC-MS/MS to track isotope-labeled intermediates .

Q. Does N-(2-benzyl-2-methylcyclohexylidene)hydroxylamine undergo redox cycling, and what are the implications for reactive intermediate formation?

- Methodological Answer : Redox cycling is plausible, as seen in N-(2-methoxyphenyl)hydroxylamine, where nitroso intermediates form via CYP-mediated oxidation . Use electron paramagnetic resonance (EPR) to detect free radicals or spin-trapping agents (e.g., DMPO) . Assess oxidative stress markers (e.g., glutathione depletion) in cellular models to evaluate toxicity .

Q. How do environmental factors (e.g., iron oxyhydroxides) influence the stability and reactivity of N-(2-benzyl-2-methylcyclohexylidene)hydroxylamine?

- Methodological Answer : Hydroxylamine derivatives can react with iron oxyhydroxides, forming N- or S-containing artifacts during extraction . To mitigate, use inert atmospheres (N₂/Ar) and chelators (EDTA) to suppress metal-catalyzed reactions. Validate extraction efficiency via spiked recovery experiments with stable isotope analogs .

Data Interpretation and Optimization

Q. What experimental controls are critical to avoid artifacts in studies of N-(2-benzyl-2-methylcyclohexylidene)hydroxylamine metabolism?

- Methodological Answer : Include negative controls (no NADPH, heat-inactivated enzymes) to exclude non-enzymatic reactions. For example, N-(2-methoxyphenyl)hydroxylamine spontaneously degrades to o-aminophenol at pH 4.5 but not pH 7.4 . Use isotopic tracing (e.g., ¹⁴C-labeled compounds) to distinguish endogenous vs. exogenous metabolites .

Q. How can conflicting metabolite profiles from different microsomal preparations be harmonized?

- Methodological Answer : Standardize microsomal protein concentrations and activity normalization (e.g., CYP reductase activity). Cross-compare species-specific metabolism: rabbit microsomes generate unidentified metabolites (M1) not seen in rats, suggesting interspecies CYP variations . Use recombinant human CYPs for translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.